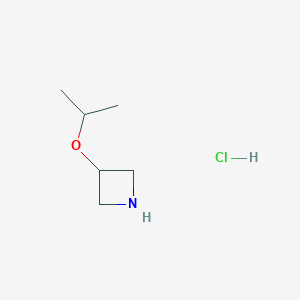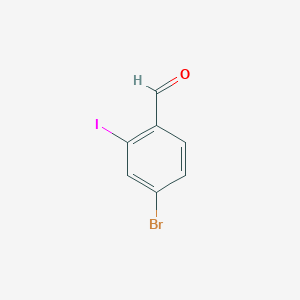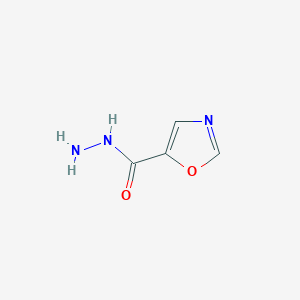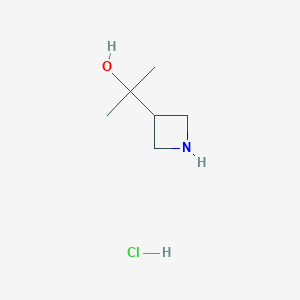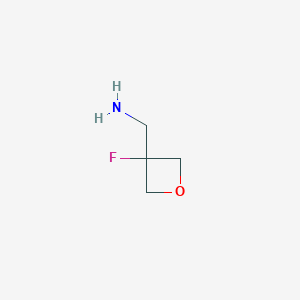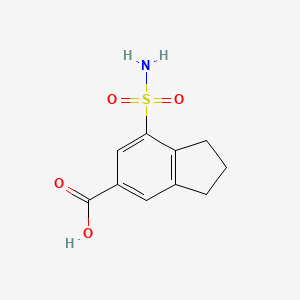
7-sulfamoyl-2,3-dihydro-1H-indene-5-carboxylic acid
Vue d'ensemble
Description
7-Sulfamoyl-2,3-dihydro-1H-indene-5-carboxylic acid, also known as 5-sulfamoylindanecarboxylic acid (SICA), is a powerful and versatile molecule that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in water and alcohols. SICA has been used in the synthesis of many different compounds, as well as in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Catalytic Applications in Organic Synthesis
Organocatalysts with urea moiety, such as 2-carbamoylhydrazine-1-sulfonic acid and carbamoylsulfamic acid, have been designed and synthesized for their applications in the synthesis of various organic compounds. These catalysts have been utilized in condensation reactions, Knoevenagel condensations, and the synthesis of coumarin-3-carboxylic acids and cinnamic acid derivatives under mild and solvent-free conditions. These findings suggest potential catalytic roles for similar sulfamoyl-containing compounds in organic synthesis (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Supramolecular Chemistry and Crystal Engineering
Research into organic salts assembled from hydrogen bonds between acidic compounds and bis(benzimidazole) indicates the role of sulfonate and carboxylate groups in forming supramolecular networks. These studies highlight the importance of noncovalent interactions, including hydrogen bonding, in designing materials with specific structural and functional properties. The inclusion of sulfamoyl groups in such frameworks could potentially influence the formation and characteristics of the resulting supramolecular assemblies (Jin et al., 2014).
Drug Design and Medicinal Chemistry
Compounds containing sulfamoyl groups have been explored for their potential in treating diseases. For example, sulfasalazine, which releases 5-aminosalicylic acid in the lower bowel, has been used in the treatment of inflammatory bowel disease. This indicates that other sulfamoyl-containing compounds could be designed for targeted drug delivery or as prodrugs to enhance therapeutic efficacy while minimizing side effects (Brown et al., 1983).
Environmental Chemistry and Toxicology
The study of perfluoroalkyl acids and related compounds, including sulfonates, has shed light on their environmental persistence, distribution, and potential toxicity. This research area is critical for understanding the environmental impact of sulfamoyl-containing compounds and developing strategies to mitigate their effects (Andersen et al., 2008).
Propriétés
IUPAC Name |
7-sulfamoyl-2,3-dihydro-1H-indene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c11-16(14,15)9-5-7(10(12)13)4-6-2-1-3-8(6)9/h4-5H,1-3H2,(H,12,13)(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZMUTJZSKEHNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)C(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301190247 | |
| Record name | 1H-Indene-5-carboxylic acid, 7-(aminosulfonyl)-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258649-99-8 | |
| Record name | 1H-Indene-5-carboxylic acid, 7-(aminosulfonyl)-2,3-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258649-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indene-5-carboxylic acid, 7-(aminosulfonyl)-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




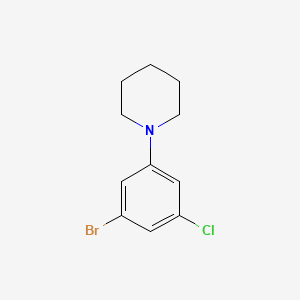
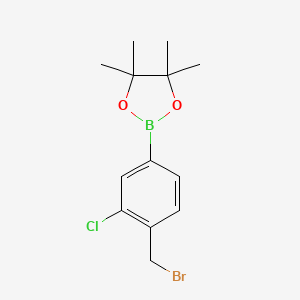
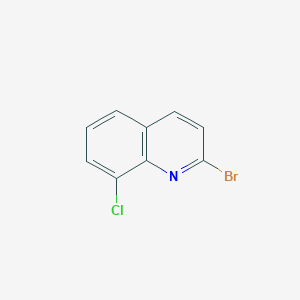
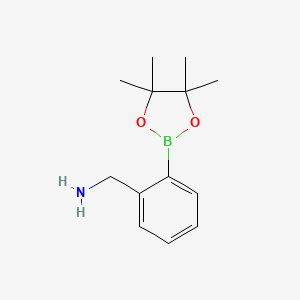
![6-(Benzo[b]thiophen-2-yl)pyridin-2-ol](/img/structure/B1523698.png)
![tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B1523699.png)

